molecular formula C7H12ClF2NO B6169964 1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride CAS No. 2416235-66-8

1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride

Cat. No.: B6169964
CAS No.: 2416235-66-8
M. Wt: 199.62 g/mol
InChI Key: VFVJQTXLHONBHC-UHFFFAOYSA-N
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Description

1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO. It is known for its unique spirocyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic precursor with fluorinating agents to introduce the difluoro groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-difluoro-5-oxa-8-azaspiro[2.6]nonane hydrochloride is unique due to its difluoro groups and spirocyclic structure, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

2416235-66-8

Molecular Formula

C7H12ClF2NO

Molecular Weight

199.62 g/mol

IUPAC Name

2,2-difluoro-5-oxa-8-azaspiro[2.6]nonane;hydrochloride

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)3-6(7)4-10-1-2-11-5-6;/h10H,1-5H2;1H

InChI Key

VFVJQTXLHONBHC-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(CC2(F)F)CN1.Cl

Purity

95

Origin of Product

United States

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